

FRET Pair Recommendations for SY-21 NHS Ester: Application Notes and Protocols

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Compound of Interest

Compound Name: SY-21 NHS ester

Cat. No.: B15556474

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Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics. The selection of an appropriate donor-acceptor FRET pair is critical for the success of these experiments. **SY-21 NHS ester** is a non-fluorescent acceptor, also known as a dark quencher, which is ideal for FRET applications. Its broad absorption spectrum effectively quenches the fluorescence of a wide range of donor fluorophores, making it a versatile tool for designing FRET-based assays. This document provides detailed recommendations for suitable FRET donor partners for **SY-21 NHS ester**, along with comprehensive protocols for labeling and FRET analysis.

SY-21 NHS ester is chemically equivalent to QSY®-21 NHS ester and functions as an efficient non-fluorescent acceptor for FRET. It possesses a broad quenching range from approximately 580 nm to 680 nm.^{[1][2][3]} The N-hydroxysuccinimidyl (NHS) ester reactive group allows for straightforward covalent labeling of primary amines, such as those found on proteins (e.g., lysine residues) and amine-modified oligonucleotides, forming a stable amide bond.^{[1][2][3]}

Recommended FRET Donor Pairs for SY-21 NHS Ester

The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption. Given the broad absorption of **SY-21 NHS ester** (580-680 nm), several common fluorophores are excellent candidates as FRET donors.

Spectral Data for Recommended Donor Fluorophores

The following table summarizes the key spectral properties of recommended donor fluorophores for creating FRET pairs with **SY-21 NHS ester**.

Fluorophore	Excitation Max (nm)	Emission Max (nm)
SY-21 NHS Ester (Acceptor)	~661	Non-fluorescent
Alexa Fluor 568	578[4]	603[4][5]
Alexa Fluor 594	590[6][7]	617[7]
Texas Red®	589[8]	615[8][9][10]
ROX	578[11]	604[11]
TAMRA	552 - 557	578 - 583
Alexa Fluor 633	631 - 632	647 - 650
Cy5	649[12]	667[12]
Alexa Fluor 647	650[13][14][15]	665 - 671

Experimental Protocols

Protein Labeling with SY-21 NHS Ester and a Donor Fluorophore NHS Ester

This protocol describes a general procedure for labeling a protein with two different NHS ester dyes, one being the donor fluorophore and the other the **SY-21 NHS ester** acceptor. The degree of labeling may need to be optimized for each specific protein and application.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

- Donor fluorophore NHS ester (e.g., Alexa Fluor 594 NHS ester)
- **SY-21 NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Purification column (e.g., Sephadex G-25)
- Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

- Protein Preparation:
 - Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.
- Dye Preparation:
 - Prepare a 10 mg/mL stock solution of both the donor fluorophore NHS ester and **SY-21 NHS ester** in anhydrous DMF or DMSO. These solutions should be prepared fresh.
- Labeling Reaction:
 - The molar ratio of dye to protein will need to be optimized. A starting point is a 10 to 20-fold molar excess of each dye to the protein.
 - Add the calculated volume of the donor fluorophore NHS ester stock solution to the protein solution while gently vortexing.
 - Incubate for 15 minutes at room temperature in the dark.
 - Add the calculated volume of the **SY-21 NHS ester** stock solution to the reaction mixture while gently vortexing.

- Incubate the reaction for 1 hour at room temperature in the dark.
- Purification:
 - Separate the labeled protein from the unreacted free dyes using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
 - Collect the fractions containing the labeled protein. The labeled protein will typically be in the first colored fractions to elute.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the donor fluorophore.
 - The concentration of the protein and the donor dye can be calculated using the Beer-Lambert law ($A = \epsilon cl$). The degree of labeling is the molar ratio of the dye to the protein.
- Storage:
 - Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

FRET Analysis Protocol

This protocol provides a general workflow for measuring FRET using a fluorescent plate reader or a spectrofluorometer.

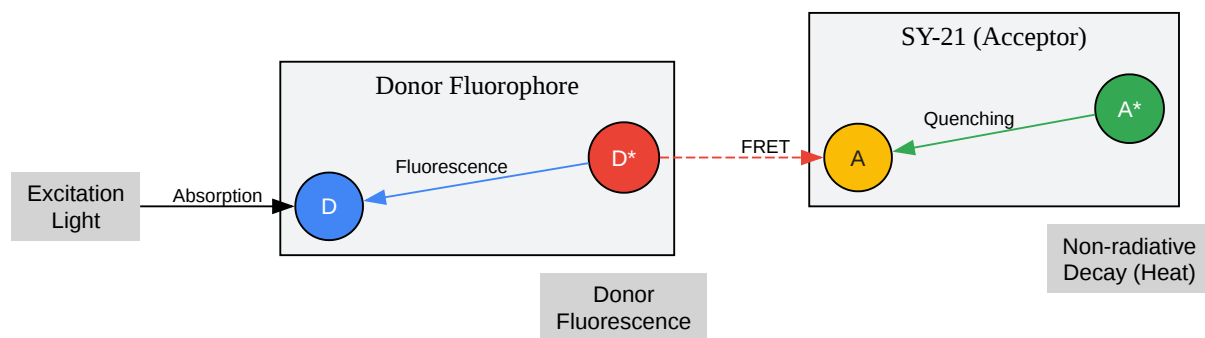
Materials:

- Dual-labeled protein (Donor and **SY-21 NHS ester**)
- Donor-only labeled protein (for control)
- Unlabeled protein (for background)
- Assay buffer

Procedure:

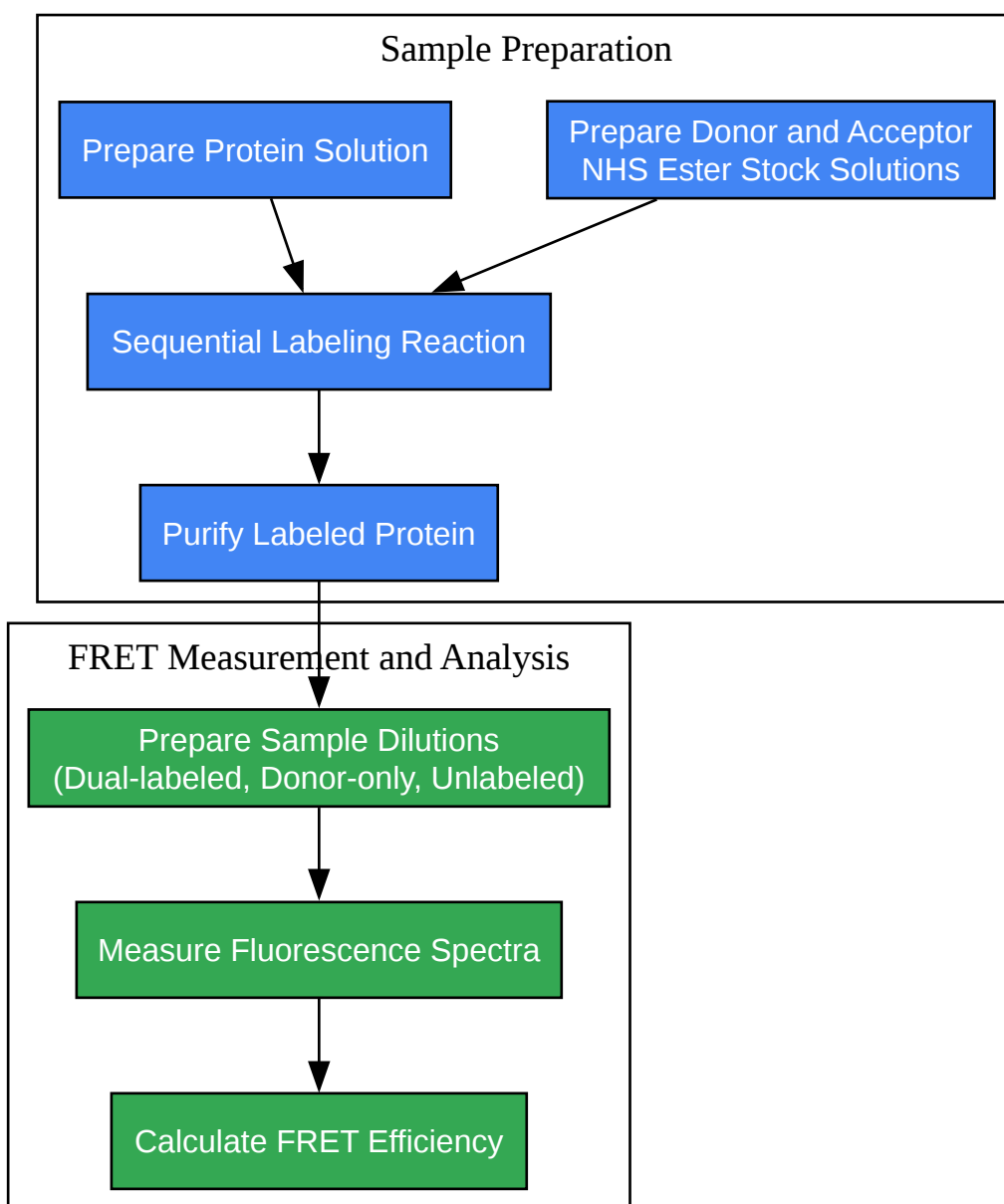
- Sample Preparation:
 - Prepare a dilution series of the dual-labeled protein in the assay buffer.
 - Prepare a corresponding dilution series of the donor-only labeled protein at the same concentrations.
 - Include a buffer-only blank and an unlabeled protein control.
- Fluorescence Measurement:
 - Set the excitation wavelength of the fluorometer to the excitation maximum of the donor fluorophore.
 - Measure the fluorescence emission spectrum of all samples.
 - Pay close attention to the emission peak of the donor fluorophore.
- Data Analysis:
 - FRET Efficiency Calculation: FRET efficiency (E) can be calculated by comparing the fluorescence intensity of the donor in the presence (F_{DA}) and absence (F_D) of the acceptor:
 - $E = 1 - (F_{DA} / F_D)$
 - To obtain F_D, use the fluorescence intensity of the donor-only labeled protein at the same concentration as the dual-labeled protein.
 - Correct all fluorescence measurements for background fluorescence from the buffer and any autofluorescence from the unlabeled protein.

Visualizations



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Caption: FRET between a donor (D) and SY-21 acceptor (A).



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